REACTION_CXSMILES
|
[OH:1][CH2:2][C:3]1[CH:4]=[C:5]([CH:13](C(C)(C)C)[O:14][SiH](C)C)[CH:6]=[C:7]([C:9]([SH:12])([CH3:11])[CH3:10])[CH:8]=1>C(O)(=O)C.C1COCC1.O>[OH:1][CH2:2][C:3]1[CH:8]=[C:7]([C:9]([SH:12])([CH3:10])[CH3:11])[CH:6]=[C:5]([CH2:13][OH:14])[CH:4]=1 |f:1.2.3|
|
Name
|
5-hydroxymethyl-1-(1-mercapto-1-methylethyl)-3-[(tert-butyl)dimethylsilanyloxymethyl]benzene
|
Quantity
|
43 mg
|
Type
|
reactant
|
Smiles
|
OCC=1C=C(C=C(C1)C(C)(C)S)C(O[SiH](C)C)C(C)(C)C
|
Name
|
acetic acid THF water
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O.C1CCOC1.O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated under RP
|
Type
|
ADDITION
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Details
|
The pH of the aqueous phase is brought to 7 by addition of a 10% aqueous Na2CO3 solution
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase is extracted with AcOEt
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase is dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under RP
|
Name
|
|
Type
|
product
|
Smiles
|
OCC=1C=C(C=C(C1)CO)C(C)(C)S
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18 mg | |
YIELD: CALCULATEDPERCENTYIELD | 64.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |